Sialyl Neolactotetraosylceramide (=Sialyl nLc4Cer)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

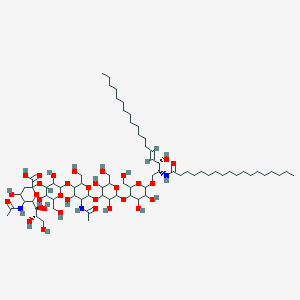

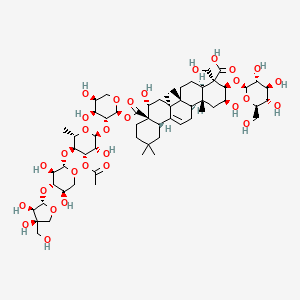

Sialyl Neolactotetraosylceramide (Sialyl nLc4Cer) is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a sialic acid-containing carbohydrate, or sialoside, which plays critical roles in many biological events and diseases, including viral and bacterial infections, the immune response, and the progression of tumor cell metastasis .

Synthesis Analysis

The synthesis of Sialyl nLc4Cer involves sialyltransferases, which are enzymes that catalyze the addition of sialic acid to the terminal end of glycoproteins . Sialidases, or neuraminidases, belong to a class of glycosyl hydrolases that release terminal N-acylneuraminate residues from the glycans of glycoproteins, glycolipids, and polysaccharides .Molecular Structure Analysis

Sialic acids are a family of α-keto acids with a nine-carbon backbone. They are typically found attached to the distal ends of glycans, which make them the “bridging” molecules between cells, as well as between cells and the extracellular matrix . The type of sialyl linkage between the sialic acid and its adjacent carbohydrate moiety can decisively influence the function of sialosides .Chemical Reactions Analysis

Sialylation, or the covalent addition of sialic acid to the terminal end of glycoproteins, is a biologically important modification . This process involves the transfer of sialic acid from CMP-sialic acid to the terminal galactose residue of nLcOse4Cer to form NeuAc(a2-3)-nLcOse4Cer .Physical And Chemical Properties Analysis

Sialyl nLc4Cer is a solid substance at 20 degrees Celsius . It is heat sensitive and has a molecular weight of 1546.82 .Aplicaciones Científicas De Investigación

- Research Focus : Investigating how sialyltransferases impact cancer cell angiogenesis, adhesion, and Epithelial-Mesenchymal Transition (EMT). Abnormal sialyltransferases may serve as potential cancer biomarkers .

- Polysialic Acid in Vaccines : Pathogen research has investigated polysialic acid as an anti-meningococcal type C vaccine candidate .

Tumor Angiogenesis and Metastasis

Vaccine Development

Antiviral Properties

Mecanismo De Acción

Sialyltransferases and sialidases are the carbohydrate processing enzymes responsible for catalyzing the addition and removal of sialic acid to or from glycans attached to proteins or lipids on the cell surface . The sialyltransferase ST6GAL1 is required for somatic cell reprogramming, and its downregulation is associated with decreased reprogramming efficiency .

Direcciones Futuras

Sialylation is involved in crucial cell fate decisions during development, reprogramming, and cancer progression . The potential of sialylated molecules as cancer biomarkers is being explored, indicating the potential for future research in this area . The trend of using nanotechnology in sialoside arrays is also being forecasted .

Propiedades

IUPAC Name |

5-acetamido-2-[2-[5-acetamido-6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-60(93)59(92)64(51(40-81)102-69)104-70-61(94)66(56(89)48(37-78)99-70)105-68-54(75-43(4)83)58(91)63(50(39-80)101-68)103-71-62(95)67(57(90)49(38-79)100-71)107-73(72(96)97)35-46(85)53(74-42(3)82)65(106-73)55(88)47(86)36-77/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46?,47+,48?,49?,50?,51?,53?,54?,55+,56?,57?,58?,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71?,73?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUOAHGTUSOVTL-BWQNYCQGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H131N3O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1546.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 133554241 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylphenyl)thio]piperidine hydrochloride](/img/structure/B3027224.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride](/img/structure/B3027226.png)

![8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3027230.png)

![4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B3027246.png)

![tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B3027247.png)